molecular formula C30H44O9 B1245821 Pubescene B

Pubescene B

Cat. No.: B1245821
M. Wt: 548.7 g/mol
InChI Key: SPTLPXYWCRWOMK-NQGOEUJPSA-N
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Description

Pubescene B (C30H44O9, molecular weight: 548.68) is a diterpenoid derivative isolated from Euphorbia pubescens, a plant used in traditional medicine . It is an amorphous solid with a specific optical rotation of [α]D<sup>25</sup> = −20° (in CHCl3) and exhibits notable pharmacological activities:

  • Cytotoxicity: Inhibits growth of human cancer cell lines, including NCI-H460 (GI50 = 18.8 ± 2.5 μmol/L) and MCF7 (GI50 > 50 μmol/L) .
  • Multidrug Resistance (MDR) Reversal: At 16 μmol/L, it enhances fluorescence intensity (142.67) and activity ratio (19.76), outperforming the DMSO control .

Properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] butanoate

InChI

InChI=1S/C30H44O9/c1-10-11-26(34)38-24-15-25(36-20(5)31)29(8,9)13-12-17(2)28(35)30(39-22(7)33)16-19(4)27(37-21(6)32)23(30)14-18(24)3/h12,14,19,23-25,27H,10-11,13,15-16H2,1-9H3/b17-12+,18-14+/t19-,23-,24+,25+,27-,30+/m0/s1

InChI Key

SPTLPXYWCRWOMK-NQGOEUJPSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]\1C[C@H](C(C/C=C(/C(=O)[C@]2(C[C@@H]([C@@H]([C@@H]2/C=C1\C)OC(=O)C)C)OC(=O)C)\C)(C)C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C(CC=C(C(=O)C2(CC(C(C2C=C1C)OC(=O)C)C)OC(=O)C)C)(C)C)OC(=O)C

Synonyms

pubescene B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pubescene B belongs to a family of diterpenoids with shared structural features but distinct substituents and bioactivities. Key analogs include Pubescene C, Pubescene D, Pubescenine, and the Pubesides (A, B, C).

Structural Differences

Compound Molecular Formula Key Substituents Optical Rotation ([α]D<sup>25</sup>) Source Plant
This compound C30H44O9 3β,9α,15β-triacetoxy; 7β-butyroyloxy −20° (CHCl3) Euphorbia pubescens
Pubescene C C31H40O8 3β,9α-diacetoxy; 7β-benzoyloxy; 15β-hydroxy −18° (CHCl3) Euphorbia pubescens
Pubescene D C31H40O8 3β,9α-diacetoxy; 7β-benzoyloxy; 14-oxo +20.9° (CHCl3) Euphorbia pubescens
Pubescenine C26H41NO8 Alkaloid backbone with hydroxyl and acetyl groups −1.3° (EtOH) Consolida pubescens
Pubeside A C26H44O8 ent-15α-hydroxy-16-kauren-19-oic acid β-D-glucopyranoside +33.5° (MeOH) Siegesbeckia orientalis

Key Observations :

  • Functional Groups : this compound and C differ in acyloxy groups (butyroyloxy vs. benzoyloxy), impacting lipophilicity and target binding .
  • Stereochemistry : Pubescene D’s positive optical rotation suggests distinct stereochemical configurations compared to B and C, which may influence 3D binding to cellular targets .

Pharmacological Comparisons

Cytotoxicity and MDR Reversal
Compound NCI-H460 (GI50, μmol/L) MCF7 (GI50, μmol/L) MDR Fluorescence Intensity (16 μmol/L)
This compound 18.8 ± 2.5 >50 142.67
Pubescene C 33.3 ± 5.9 >50 122.20
Pubescene D Not reported Not reported 243.71
Pubeside A Not tested Not tested Not tested

Key Findings :

  • Potency : this compound is 2-fold more potent against NCI-H460 than Pubescene C, likely due to its butyroyloxy group enhancing membrane interaction .
  • MDR Activity : Pubescene D shows the highest fluorescence intensity (243.71), suggesting superior MDR reversal via 14-oxo and benzoyloxy groups .

Physicochemical Properties

Compound Melting Point (°C) Solubility Refractive Index
This compound Amorphous Low (CHCl3) [α]D<sup>25</sup> = −20°
Pubescenine 227–229 Moderate (EtOAc) [α]D = −1.3°
Pubeside A 265–267 High (Polar solvents) [α]D<sup>20</sup> = +33.5°

Insights :

  • Solubility : Pubesides’ glycosidic structures improve aqueous solubility, making them more suitable for oral formulations compared to lipophilic this compound .
  • Thermal Stability : Pubescenine’s crystalline form (mp 227–229°C) suggests higher stability than amorphous Pubescene analogs .

Q & A

Q. How can researchers enhance reproducibility when reporting this compound’s cytotoxic effects across labs?

  • Answer : Adopt community guidelines (e.g., MIAME for microarray data) and disclose exact assay conditions (e.g., cell passage number, serum batch). Publish full dose-response data (not just IC₅₀) and use standardized units (µM vs. µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pubescene B
Reactant of Route 2
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Pubescene B

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